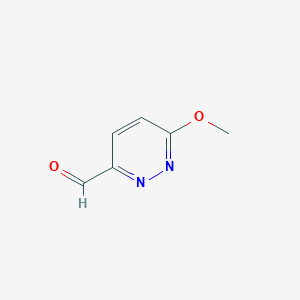

6-Methoxypyridazine-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxypyridazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZWOPABKPRESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90530144 | |

| Record name | 6-Methoxypyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90237-25-5 | |

| Record name | 6-Methoxypyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyridazine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Methoxypyridazine-3-carbaldehyde: Properties, Characterization, and Applications

Introduction

6-Methoxypyridazine-3-carbaldehyde is a heterocyclic aromatic aldehyde featuring a pyridazine core. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, such as its ability to act as a hydrogen bond acceptor and its influence on molecular conformation, make it an attractive component in the design of novel therapeutics.[1] This compound serves as a critical building block, or synthon, for constructing more complex molecules, particularly in the field of drug discovery. The presence of a reactive aldehyde group and an electron-donating methoxy group on the electron-deficient pyridazine ring provides a versatile platform for a wide range of chemical transformations.

This technical guide provides an in-depth analysis of the physical and chemical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals, offering a consolidated resource on its characterization, synthesis, reactivity, and safe handling. The protocols and data presented herein are synthesized from established chemical literature and supplier technical data, providing a trustworthy foundation for laboratory application.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are the cornerstone of its application in synthesis and material science. These properties dictate the conditions required for storage, handling, and reaction, as well as its behavior in biological systems.

Molecular Structure and Identifiers

A precise understanding of the molecular structure is the starting point for all chemical analysis. The arrangement of atoms and functional groups determines the molecule's reactivity and physical behavior.

-

IUPAC Name: this compound

-

CAS Number: 90237-25-5[2]

-

Molecular Formula: C₆H₆N₂O₂[3]

-

Molecular Weight: 138.13 g/mol

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 90237-25-5 | [2] |

| Molecular Formula | C₆H₆N₂O₂ | [3] |

| Molecular Weight | 138.13 g/mol | |

| Appearance | Solid, Crystalline Powder | [4] |

| Color | Off-white to light yellow | [4] |

| Melting Point | 51-54 °C (literature value for pyridine analog) | [4] |

| Boiling Point | 65-70 °C at 12 Torr (literature value for pyridine analog) | [4] |

| Solubility | Soluble in DMSO | [5] |

| SMILES | O=Cc1cnnc(OC)c1 | |

| InChI Key | UFMADOFHXDBRQS-UHFFFAOYSA-N |

Note: Some physical data, like melting and boiling points, are more readily available for the isomeric 6-Methoxypyridine-3-carbaldehyde and are provided for reference.

Physical State and Solubility

This compound is typically supplied as an off-white to light yellow crystalline solid.[4] Its solid state at room temperature is indicative of significant intermolecular forces, likely dipole-dipole interactions and crystal lattice energies.

The solubility of a compound is critical for its use in solution-phase reactions and for its formulation in biological assays. Due to its polar aldehyde and methoxy groups and the nitrogen atoms in the pyridazine ring, the molecule exhibits moderate polarity. It is reported to be highly soluble in dimethyl sulfoxide (DMSO).[5] Its solubility in other organic solvents like methanol, ethanol, and dichloromethane is expected to be moderate, while its solubility in non-polar solvents like hexanes would be poor. Water solubility is expected to be limited but may be enhanced at acidic pH due to the potential for protonation of the pyridazine nitrogens.

Spectroscopic and Analytical Characterization

In any research or drug development setting, unambiguous confirmation of a chemical's identity and purity is non-negotiable. Spectroscopic methods provide a detailed fingerprint of the molecular structure, ensuring the integrity of experimental results.

Workflow for Structural Verification

The following workflow represents a standard, self-validating system for the characterization of this compound, ensuring that the material meets the required specifications for subsequent use.

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Theoretical analysis of 3-chloro-6-methoxypyridazine provides insight into the expected chemical shifts for this class of compounds.[6][7]

-

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region, a singlet for the aldehyde proton, and a singlet for the methoxy group protons.

-

Aldehyde Proton (-CHO): Expected to be the most downfield signal (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

-

Pyridazine Ring Protons: Two coupled protons on the pyridazine ring, likely appearing as doublets in the δ 7.0-9.0 ppm range. Their exact shifts are influenced by the electronic effects of the adjacent methoxy and aldehyde groups.

-

Methoxy Protons (-OCH₃): A sharp singlet, typically around δ 3.8-4.2 ppm.

-

-

¹³C NMR: The carbon spectrum provides information on all unique carbon environments.

-

Carbonyl Carbon (C=O): The aldehyde carbon is expected to be the most downfield signal, typically δ 185-195 ppm.

-

Pyridazine Ring Carbons: Carbons within the aromatic ring will appear in the δ 110-165 ppm range. The carbon attached to the methoxy group will be shifted upfield compared to the others.

-

Methoxy Carbon (-OCH₃): Expected to appear as a single peak around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H stretch (aldehyde) | ~2850, ~2750 | Two weak bands, characteristic of the aldehyde C-H bond. |

| C=O stretch (aldehyde) | 1690-1715 | Strong, sharp absorption, indicative of an aromatic aldehyde. |

| C=N, C=C stretch | 1400-1600 | Multiple bands corresponding to the pyridazine ring vibrations. |

| C-O stretch (methoxy) | 1200-1300 (asymmetric) | Strong absorption from the aryl ether linkage. |

| 1000-1075 (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. For this compound (C₆H₆N₂O₂), high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at an m/z corresponding to a mass of 139.0502.

Synthesis and Purification

While several synthetic routes to pyridazine derivatives exist[8], a common approach for introducing an aldehyde function is the oxidation of a corresponding alcohol or methyl group. The following represents a generalized, plausible protocol for synthesis and purification.

Synthetic Workflow

Caption: Generalized workflow for synthesis and purification.

Example Protocol: Oxidation of 6-Methoxy-3-methylpyridazine

This protocol is illustrative and should be adapted based on laboratory safety standards and preliminary small-scale trials.

-

Reagent Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Charge Flask: Add 6-methoxy-3-methylpyridazine (1.0 eq) to the flask and dissolve it in a suitable solvent such as dioxane or toluene.

-

Add Oxidant: Add a selective oxidizing agent, such as selenium dioxide (SeO₂) (1.1 eq), portion-wise to the solution. Causality: SeO₂ is a classic reagent for the selective oxidation of benzylic-type methyl groups to aldehydes without over-oxidizing to the carboxylic acid.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove selenium byproducts.

-

Extraction: Transfer the filtrate to a separatory funnel. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Causality: The washing steps remove residual inorganic materials and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Verification: Combine the pure fractions and remove the solvent. Confirm the identity and purity of the final white to yellow solid using the analytical methods described in Section 3.0.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound as a synthon stems from the reactivity of its aldehyde group, which can be transformed into a multitude of other functionalities. The pyridazine core itself is generally stable but can influence the reactivity of its substituents. The pyridazine heterocycle is a key component in several approved drugs and is widely explored for its potential in treating a range of diseases.[1][9][10]

Caption: Common reactions involving the aldehyde group.

-

Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines followed by a reducing agent (e.g., sodium triacetoxyborohydride) forms new C-N bonds, yielding secondary or tertiary amines. This is a highly reliable method for introducing diversity and modulating the pharmacokinetic properties of a lead molecule.

-

Nucleophilic Addition/Condensation: The aldehyde can react with various nucleophiles. For instance, Wittig or Horner-Wadsworth-Emmons reactions convert the aldehyde into an alkene, allowing for carbon chain extension.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functional groups.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the chemical.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12][13][14]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[12][13] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] For long-term stability, especially for a reactive aldehyde, storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended.[4][15]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined physical properties, predictable spectroscopic fingerprint, and the versatile reactivity of its aldehyde group make it a reliable synthon. This guide provides the foundational knowledge required for its effective and safe use in a research and development setting, from initial characterization to synthetic application.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 90237-25-5 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repositorium.uminho.pt [repositorium.uminho.pt]

- 9. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 11. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 6-Methoxypyridazine-3-carbaldehyde: A Key Heterocyclic Building Block

Introduction: The Prominence of the Pyridazine Scaffold

In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocycles are privileged structures due to their ability to engage in a wide range of biological interactions. Among these, the pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and capacity for hydrogen bonding make it a versatile scaffold. This guide focuses on a particularly valuable derivative, 6-Methoxypyridazine-3-carbaldehyde, a key building block whose strategic functionalization opens pathways to diverse and complex molecular architectures.

Core Compound Identification

The foundational step in utilizing any chemical entity is a precise understanding of its structure and nomenclature.

-

Chemical Structure:

// \ N C-O-CH3 \ / N=C | H (Note: This is a simplified 2D representation)

-

IUPAC Name: The systematic name for this compound is This compound .[1]

-

CAS Number: The Chemical Abstracts Service registry number is 90237-25-5 .[1][2]

-

InChIKey: DMZWOPABKPRESI-UHFFFAOYSA-N.[1]

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of a compound is critical for its handling, reaction monitoring, and characterization.

| Property | Value | Source |

| Molecular Weight | 138.12 g/mol | [1] |

| Monoisotopic Mass | 138.042927438 Da | [1] |

| Appearance | Crystals or crystalline powder | [4] |

| Color | Dark cream to pale brown | [4] |

| Predicted XlogP | -0.3 | [1] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Note: Some properties are computationally predicted and should be confirmed experimentally.

Synthesis Protocol: Oxidation of (6-Methoxypyridazin-3-yl)methanol

The aldehyde functionality is most reliably installed through the controlled oxidation of the corresponding primary alcohol. This approach prevents over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidizing agents. The protocol below describes a robust method using manganese dioxide (MnO₂), a mild and selective reagent for oxidizing activated alcohols.

Expert Rationale:

The choice of MnO₂ is deliberate. As a solid-phase reagent, it offers exceptional selectivity for allylic, benzylic, and similarly activated alcohols, such as the one adjacent to the electron-deficient pyridazine ring. The reaction is heterogeneous, simplifying workup, as the spent oxidant and byproducts can be removed by simple filtration. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve the starting material while being a poor solvent for the inorganic oxidant.

Experimental Workflow Diagram

Caption: Synthetic workflow for the oxidation of (6-methoxypyridazin-3-yl)methanol.

Step-by-Step Methodology

-

Preparation: To a solution of (6-methoxypyridazin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add activated manganese dioxide (MnO₂, 5-10 eq).

-

Reaction: Stir the resulting black suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 24-48 hours).

-

Workup: Upon completion, dilute the mixture with additional DCM. Filter the suspension through a pad of Celite® to remove the MnO₂ solid.

-

Washing: Wash the Celite® pad thoroughly with several portions of DCM to ensure complete recovery of the product.

-

Purification: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Reactivity and Applications in Drug Development

The true value of this compound lies in the reactivity of its aldehyde group, which serves as a versatile chemical handle for constructing more complex molecular entities. This makes it a sought-after intermediate in medicinal chemistry programs.

Key Chemical Transformations:

-

Reductive Amination: The aldehyde readily reacts with primary or secondary amines to form an imine intermediate, which can be subsequently reduced (e.g., with NaBH(OAc)₃ or NaBH₄) to furnish substituted aminomethyl-pyridazines. This is a cornerstone reaction for introducing diversity.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the formation of carbon-carbon double bonds, extending the carbon skeleton and creating vinyl-pyridazine derivatives.

-

Condensation Reactions: It can participate in various condensation reactions, such as Knoevenagel or aldol condensations, to build complex heterocyclic systems.

-

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding 6-methoxypyridazine-3-carboxylic acid [6]or reduced to the (6-methoxypyridazin-3-yl)methanol, providing access to related functionalized scaffolds.

Logical Diagram of Derivatization Potential

Caption: Reactivity of this compound as a versatile intermediate.

The compound's utility is evidenced by its appearance in numerous patents for the synthesis of biologically active molecules, highlighting its role as a key precursor in the development of novel pharmaceuticals.[1]

Safety and Handling

As with all laboratory chemicals, proper safety precautions are essential. Based on data for related structures and general chemical principles:

-

Hazards: May cause skin, eye, and respiratory system irritation.[7]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Storage: Store in a cool, dry place under an inert atmosphere to prevent degradation.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and accessibility through robust synthetic protocols make it an invaluable building block for researchers and scientists. By providing a strategic entry point to a diverse range of complex pyridazine derivatives, it continues to play a vital role in the quest for new and effective therapeutic agents.

References

- 1. This compound | C6H6N2O2 | CID 13227306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 90237-25-5 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

- 4. 6-Methoxypyridine-3-carboxaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. chemscene.com [chemscene.com]

- 6. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

In-Depth Technical Guide: 6-Methoxypyridazine-3-carbaldehyde (CAS No. 65202-51-9)

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of heterocyclic scaffolds is paramount to accessing novel chemical space and developing potent, selective therapeutics. Among these, the pyridazine core has emerged as a privileged structure due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1] This guide focuses on a key derivative, 6-Methoxypyridazine-3-carbaldehyde (CAS No. 65202-51-9), a versatile bifunctional building block. Its methoxy group and reactive aldehyde moiety provide synthetic handles for diversification, making it a valuable precursor in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapies.[2][3] This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into its properties, synthesis, reactivity, and applications.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. This compound is typically an off-white to light yellow crystalline powder.

| Property | Value | Source |

| CAS Number | 65202-51-9 | N/A |

| Molecular Formula | C₆H₆N₂O₂ | [4] |

| Molecular Weight | 138.13 g/mol | N/A |

| Appearance | Off-white to light yellow crystalline powder | [5] |

| Melting Point | 51-54 °C | [5] |

| Solubility | Soluble in DMSO, Methanol | [6] |

| Storage | Store at 4°C under an inert atmosphere (e.g., nitrogen) | [6] |

Spectroscopic Data Analysis

Confirming the identity and purity of this compound is crucial. Below is a summary of expected spectroscopic data.

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (around δ 9.8-10.1 ppm, singlet), two aromatic protons on the pyridazine ring (doublets, typically between δ 7.5-8.5 ppm), and the methoxy group protons (singlet, around δ 4.0 ppm).

-

¹³C NMR (DMSO-d₆, 101 MHz): The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde (δ > 190 ppm), carbons of the pyridazine ring (typically in the δ 110-165 ppm range), and the methoxy carbon (around δ 55 ppm).[7]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at approximately m/z 139.05, corresponding to the protonated molecule.

Part 2: Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides valuable context for process development and analogue synthesis. A common route involves the oxidation of a precursor like 3-methyl-6-methoxypyridazine. However, a more robust and frequently cited pathway starts from the more readily available 6-chloropyridazine-3-carboxylic acid.

Synthetic Workflow Diagram

Caption: A common synthetic route to this compound.

Detailed Experimental Protocol: Synthesis from 6-Chloropyridazine-3-carboxylic Acid

This multi-step protocol provides a reliable method for laboratory-scale synthesis.

Step 1: Oxidation and Methoxylation [8]

-

Starting Material: 3-chloro-6-methylpyridazine.

-

Oxidation: Add 3-chloro-6-methylpyridazine to sulfuric acid in an ice bath. While stirring, add an oxidant such as potassium permanganate. Allow the reaction to proceed at a controlled temperature (e.g., 20-80 °C).

-

Work-up: After cooling, dilute the reaction mixture with ice water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield 6-chloropyridazine-3-carboxylic acid.

-

Methoxylation: Add sodium methoxide and the synthesized 6-chloropyridazine-3-carboxylic acid to a solvent like anhydrous methanol. Reflux the mixture.

-

Isolation: After the reaction, remove excess solvent under reduced pressure, add ice water, and adjust the pH with concentrated hydrochloric acid. The resulting precipitate, 6-methoxypyridazine-3-carboxylic acid, is collected by filtration.

Step 2: Reduction to the Aldehyde This step is a conceptual protocol as a direct, one-pot procedure from the carboxylic acid is less common than a two-step esterification-reduction sequence.

-

Esterification (Not detailed in source, but a standard prerequisite): The 6-methoxypyridazine-3-carboxylic acid would first be converted to its methyl or ethyl ester using standard methods (e.g., SOCl₂ in methanol).

-

Reduction: The resulting ester is dissolved in an anhydrous aprotic solvent (e.g., THF or DCM) and cooled to -78 °C under an inert atmosphere.

-

A reducing agent such as Diisobutylaluminium hydride (DIBAL-H) (1.0-1.2 equivalents) is added dropwise.

-

The reaction is stirred at -78 °C for 1-3 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched carefully with methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) and allowed to warm to room temperature.

-

The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

Purification

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Part 3: Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the reactivity of its aldehyde group, which can undergo a wide array of transformations.

Key Reactions Logical Flow

Caption: Key chemical transformations of the aldehyde group.

Featured Reaction: Reductive Amination

Reductive amination is one of the most powerful and widely used methods for forming C-N bonds and is central to the synthesis of amine-containing drug candidates.[9][10] This one-pot procedure involves the reaction of the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Protocol: General Procedure for Reductive Amination [11][12]

-

Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or Tetrahydrofuran (THF)) is added the desired primary or secondary amine (1.0-1.2 eq.).

-

Imine Formation: A catalytic amount of acetic acid may be added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours.

-

Reduction: A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) is added portion-wise.[10] These reagents are advantageous as they selectively reduce the iminium ion in the presence of the unreacted aldehyde.

-

Reaction Monitoring: The reaction is stirred at room temperature overnight or until completion as monitored by TLC or LC-MS.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired substituted amine.

Part 4: Applications in Drug Discovery

The pyridazine scaffold is a bioisosteric replacement for other aromatic systems and is found in numerous biologically active compounds.[1] this compound is a particularly valuable starting material for kinase inhibitors, which are a major class of cancer therapeutics.[13][14]

Case Study: Precursor to Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase ATP-binding pocket. The pyridazine nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP. Syntheses of complex pyrido[2,3-d]pyrimidin-7-ones, potent inhibitors of Son of Sevenless homolog 1 (SOS1), have utilized substituted pyrimidine-5-carbaldehydes as key precursors.[15] While not a direct example, this highlights the strategic importance of heterocyclic aldehydes like this compound in building related scaffolds for kinase targets like ALK5.[2] The aldehyde functionality allows for the construction of fused ring systems or the introduction of side chains crucial for achieving potency and selectivity.

Illustrative Signaling Pathway

Caption: Inhibition of a kinase signaling pathway by a pyridazine-based drug.

Part 5: Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Safety Precautions: this compound is an irritant. It is irritating to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[16] Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C.[5] For long-term storage in solution (e.g., in DMSO), it is recommended to store at -20°C or -80°C.[6]

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C6H6N2O2 | CID 13227306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rsc.org [rsc.org]

- 8. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scienceopen.com [scienceopen.com]

- 15. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

A Technical Guide to 6-Methoxypyridazine-3-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 6-Methoxypyridazine-3-carbaldehyde, a heterocyclic building block of increasing importance in medicinal chemistry. The pyridazine core, characterized by its unique electronic properties and hydrogen bonding capabilities, serves as a valuable scaffold in the design of novel therapeutic agents. This document details the fundamental physicochemical properties, outlines a robust synthetic protocol from its nitrile precursor, and discusses its strategic application in the development of bioactive molecules. Intended for researchers, chemists, and professionals in drug development, this guide consolidates essential technical data and field-proven insights to facilitate the effective use of this versatile intermediate.

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine ring system, a six-membered diazine heterocycle, is a privileged scaffold in medicinal chemistry. Its two adjacent nitrogen atoms create a unique electronic profile, imparting a significant dipole moment and acting as strong hydrogen bond acceptors. These features are critical for molecular recognition and binding affinity at biological targets.[1][2] The pyridazine moiety can enhance aqueous solubility and modulate lipophilicity, key parameters in optimizing the pharmacokinetic profile of drug candidates.[1] Furthermore, pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects, making them attractive targets for drug discovery programs.[3][4]

This compound emerges as a particularly useful intermediate. The aldehyde at the 3-position is a versatile functional handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse molecular fragments. The methoxy group at the 6-position modulates the electronic properties of the ring and can influence metabolic stability. This guide provides the core knowledge required to leverage this reagent's full potential.

Physicochemical and Structural Data

A precise understanding of a reagent's properties is fundamental to its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | PubChem CID: 13227306[5] |

| Molecular Weight | 138.12 g/mol | PubChem CID: 13227306[5] |

| IUPAC Name | This compound | PubChem CID: 13227306[5] |

| CAS Number | 90237-25-5 | PubChem CID: 13227306 |

| Canonical SMILES | COC1=NN=C(C=C1)C=O | PubChem CID: 13227306[5] |

| InChIKey | DMZWOPABKPRESI-UHFFFAOYSA-N | PubChem CID: 13227306[5] |

| Predicted XlogP | -0.3 | PubChem CID: 13227306[5] |

| Appearance | (Predicted) Off-white to yellow solid | N/A |

Synthesis of this compound

While several synthetic routes to pyridazine derivatives exist, a reliable and scalable method for preparing the title compound involves the selective reduction of the corresponding nitrile, 6-Methoxypyridazine-3-carbonitrile. This precursor is accessible and provides a direct pathway to the desired aldehyde. Two common and effective reduction methods are presented here.

Method A: DIBAL-H Reduction (Preferred for Lab-Scale)

Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent for the conversion of nitriles to aldehydes, especially when reactions are conducted at low temperatures to prevent over-reduction to the amine.[6][7][8]

Causality of Experimental Choices:

-

Low Temperature (-78 °C): Essential for trapping the reaction at the intermediate imine-aluminum complex stage. Warming the reaction would lead to the transfer of a second hydride equivalent and formation of the primary amine.[7][8]

-

Anhydrous Solvent (Toluene/THF): DIBAL-H reacts violently with protic solvents like water or alcohols. Anhydrous conditions are critical for safety and efficacy.

-

Slow, Controlled Addition: Adding the DIBAL-H solution dropwise prevents localized temperature increases and ensures controlled formation of the intermediate.

-

Methanol Quench: A small amount of methanol is used to safely neutralize any excess DIBAL-H before aqueous workup.

-

Aqueous Workup: Hydrolysis of the intermediate iminium salt releases the final aldehyde product.

Caption: DIBAL-H reduction workflow for aldehyde synthesis.

Step-by-Step Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-Methoxypyridazine-3-carbonitrile (1.0 eq).

-

Dissolution: Add anhydrous toluene (approx. 10 mL per 1 g of nitrile) and stir until fully dissolved.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of DIBAL-H (1.2 eq, typically 1.0 M in toluene or hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

-

Quenching: While still at -78 °C, slowly add methanol (2.0 eq) to quench the excess DIBAL-H.

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add water and stir vigorously for 30 minutes. Filter the resulting aluminum salts through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Extraction & Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Catalytic Hydrogenation with Raney Nickel

An alternative "greener" method involves catalytic hydrogenation using Raney Nickel in the presence of formic acid or sodium hypophosphite.[9][10][11] This method avoids pyrophoric reagents and cryogenic temperatures, making it more amenable to larger-scale synthesis.

Causality of Experimental Choices:

-

Raney Nickel: A high-surface-area nickel catalyst saturated with hydrogen, ideal for hydrogenations.[10]

-

Formic Acid/Water/Pyridine: This solvent system acts as the hydrogen source and reaction medium. Pyridine is often included to buffer the reaction and prevent catalyst deactivation or over-reduction.[12]

-

Moderate Temperature: The reaction is typically run at a slightly elevated temperature (e.g., 70-80 °C) to achieve a reasonable reaction rate.

Step-by-Step Protocol:

-

Catalyst Preparation: In a suitable flask, add commercially available Raney Nickel (approx. 0.5 g per 1 g of nitrile). Carefully wash the catalyst with distilled water until the washings are neutral.

-

Reaction Mixture: To the damp Raney Nickel, add a solution of 6-Methoxypyridazine-3-carbonitrile (1.0 eq) in a 1:1:2 mixture of water, acetic acid, and pyridine.

-

Hydrogen Source: Add sodium hypophosphite monohydrate (4-5 eq).

-

Heating: Heat the mixture with vigorous stirring to 70-80 °C for 2-4 hours, monitoring by TLC.

-

Workup: Cool the reaction to room temperature and carefully filter off the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry. Keep the filter cake wet.

-

Extraction & Purification: Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with dichloromethane or ethyl acetate (3x). Combine, dry, and concentrate the organic layers. Purify the residue via column chromatography.

Applications in Medicinal Chemistry & Drug Development

This compound is a valuable building block for synthesizing more complex molecules with potential therapeutic applications. The aldehyde functionality serves as a linchpin for constructing diverse chemical libraries.

Role as a Key Intermediate

The primary value of this compound is its role as an intermediate. The aldehyde can be readily converted into other functional groups or used in coupling reactions to build larger molecular scaffolds.

Caption: Key synthetic transformations of the title compound.

Example Application: Synthesis of Novel Kinase Inhibitors

While a direct synthesis of a marketed drug using this specific aldehyde is not prominently documented, its structural motif is highly relevant. For instance, pyridazine cores are found in inhibitors of kinases like TYK2, which are targets for autoimmune diseases.[1] A hypothetical, yet chemically sound, application would be the synthesis of a substituted aminomethyl-pyridazine.

Experimental Protocol: Reductive Amination

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary or secondary amine (e.g., morpholine, 1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

Imine Formation: Add acetic acid (0.1 eq) as a catalyst and stir at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reagent is milder than sodium borohydride and is selective for imines in the presence of aldehydes.

-

Reaction: Stir at room temperature overnight.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amine product by column chromatography or crystallization.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the favorable physicochemical properties of the pyridazine heterocycle and the synthetic versatility of the aldehyde group. This guide has provided a consolidated resource covering its core properties and detailed, field-tested protocols for its synthesis via nitrile reduction. The outlined applications in forming C-N and C-C bonds underscore its potential for generating novel molecular architectures for drug discovery. As the demand for new therapeutics with optimized properties continues to grow, the strategic use of well-designed heterocyclic building blocks like this compound will remain a cornerstone of modern medicinal chemistry.

References

- 1. This compound | C6H6N2O2 | CID 13227306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. The reduction of nitriles to aldehydes: Applications of Raney nickel/sodium hypophosphite monohydrate, of Raney nickel/formic acid, or of Raney(Ni/Al) alloy/formic acid, respectively [scielo.org.za]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchers.mq.edu.au [researchers.mq.edu.au]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Methoxypyridazine-3-carbaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 6-Methoxypyridazine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. By integrating fundamental principles with data from analogous structures, this document offers a predictive but robust interpretation of the ¹H and ¹³C NMR spectra, establishing a benchmark for the structural characterization of this compound.

Molecular Structure and Electronic Landscape

This compound (C₆H₆N₂O₂) possesses a distinct electronic architecture that directly influences its NMR signature. The pyridazine ring is substituted with a strongly electron-withdrawing carbaldehyde group (-CHO) at the C3 position and a strongly electron-donating methoxy group (-OCH₃) at the C6 position.

-

Electron-Withdrawing Group (-CHO): The aldehyde group significantly deshields adjacent nuclei. Its carbonyl bond creates a strong magnetic anisotropy effect, which dramatically shifts the aldehydic proton far downfield.[1] It also withdraws electron density from the pyridazine ring via resonance and inductive effects.

-

Electron-Donating Group (-OCH₃): The methoxy group donates electron density to the ring through resonance, shielding nearby nuclei.

These opposing electronic effects create a unique and predictable pattern of chemical shifts for the protons and carbons within the molecule.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR spectra is contingent upon meticulous sample preparation and appropriate parameter selection. The following protocol outlines a self-validating system for the analysis of this compound.

2.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is often a good first choice for moderately polar organic molecules. If solubility is limited, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The solvent provides the deuterium lock signal essential for stabilizing the magnetic field.

-

Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration typically provides an optimal balance between signal strength and spectral quality for a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is completely dissolved. Any suspended particulate matter will disrupt the magnetic field homogeneity, leading to broadened spectral lines. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Transfer: Transfer the homogenous solution to a clean, high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm. Cap the tube securely to prevent solvent evaporation.

2.2. Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer:

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |

| Pulse Program | Standard single pulse (e.g., zg30) | Proton-decoupled single pulse (e.g., zgpg30) |

| Spectral Width | ~16 ppm (e.g., -2 to 14 ppm) | ~220 ppm (e.g., -10 to 210 ppm) |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay (d1) | 2-5 seconds | 2 seconds |

| Number of Scans | 8-16 | 128-1024 (or more, depending on concentration) |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

Causality: A longer relaxation delay in ¹H NMR ensures full relaxation of protons, allowing for accurate integration. For ¹³C NMR, a larger number of scans is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[2]

Caption: Experimental workflow for NMR sample preparation and analysis.

Analysis of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments.

Table 1: Predicted ¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~ 10.1 | Singlet (s) | N/A | 1H | H-CHO |

| 2 | ~ 8.1 | Doublet (d) | ~ 9.0 | 1H | H4 |

| 3 | ~ 7.4 | Doublet (d) | ~ 9.0 | 1H | H5 |

| 4 | ~ 4.2 | Singlet (s) | N/A | 3H | -OCH₃ |

3.1. Interpretation and Rationale

-

Aldehyde Proton (H-CHO, ~10.1 ppm): This proton is expected to be the most downfield signal in the spectrum. Its significant deshielding is due to the strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond, which reinforces the external magnetic field at the proton's location.[1] This chemical shift is highly characteristic of aldehydes.

-

Pyridazine Ring Protons (H4 & H5, ~8.1 and ~7.4 ppm): The two protons on the pyridazine ring, H4 and H5, are chemically non-equivalent and are expected to couple with each other, creating an AB quartet system (two doublets).

-

H4 (~8.1 ppm): This proton is ortho to the electron-withdrawing aldehyde group, which strongly deshields it, shifting it downfield.

-

H5 (~7.4 ppm): This proton is meta to the aldehyde but ortho to the electron-donating methoxy group. The donating effect of the methoxy group shields this proton relative to H4, causing it to appear at a higher field (lower ppm).

-

Coupling: The splitting of these signals into doublets arises from spin-spin coupling between H4 and H5. The coupling constant (³JH4-H5) is predicted to be around 9.0 Hz, which is typical for ortho-coupling in six-membered heteroaromatic rings.

-

-

Methoxy Protons (-OCH₃, ~4.2 ppm): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom within an aromatic system.

Analysis of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 188 | C=O |

| 2 | ~ 166 | C6 |

| 3 | ~ 145 | C3 |

| 4 | ~ 139 | C4 |

| 5 | ~ 120 | C5 |

| 6 | ~ 56 | -OCH₃ |

4.1. Interpretation and Rationale

-

Carbonyl Carbon (C=O, ~188 ppm): The aldehyde carbonyl carbon is the most deshielded carbon and appears furthest downfield, typically in the 185-200 ppm range.

-

Ring Carbons (C3, C4, C5, C6): The chemical shifts of the ring carbons are modulated by the attached substituents and the ring nitrogens.

-

C6 (~166 ppm): This carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift.

-

C3 (~145 ppm): This carbon is attached to the electron-withdrawing aldehyde group and is adjacent to a ring nitrogen, leading to a downfield position.

-

C4 (~139 ppm): The chemical shift of this carbon is influenced by its proximity to the C3-aldehyde carbon and the adjacent nitrogen atom.

-

C5 (~120 ppm): This carbon is adjacent to the C6-methoxy carbon. The electron-donating effect of the methoxy group shields this position, causing it to appear at the highest field (lowest ppm) among the ring carbons.

-

-

Methoxy Carbon (-OCH₃, ~56 ppm): This sp³-hybridized carbon appears in the typical region for methoxy groups attached to aromatic systems. Its chemical shift is significantly upfield compared to the sp²-hybridized ring carbons.

Conclusion

The combined analysis of the predicted ¹H and ¹³C NMR spectra provides a comprehensive and unambiguous structural fingerprint for this compound. The distinct chemical shifts, integration values, and coupling patterns are direct consequences of the molecule's unique electronic structure, governed by the interplay of the electron-donating methoxy group and the electron-withdrawing carbaldehyde group on the pyridazine core. This guide serves as an authoritative reference for the characterization of this compound, providing researchers with the necessary protocols and interpretive framework to ensure scientific integrity in their work.

References

An In-depth Technical Guide to the LCMS and Mass Spectrometry of 6-Methoxypyridazine-3-carbaldehyde

Introduction

6-Methoxypyridazine-3-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in various pharmacologically active compounds. As a crucial building block, its unambiguous identification and characterization are paramount. This guide provides a comprehensive overview of the liquid chromatography-mass spectrometry (LCMS) analysis of this compound, offering field-proven insights into method development, data interpretation, and experimental causality. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical understanding of this molecule.

Physicochemical Properties and their Analytical Implications

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

| Property | Value | Implication for LCMS Analysis |

| Molecular Formula | C₇H₇NO₂ | Provides the basis for calculating the exact mass. |

| Molecular Weight | 137.14 g/mol | Determines the approximate m/z of the molecular ion.[1][2] |

| CAS Number | 65873-72-5 | Unique identifier for substance verification. |

| Structure | The pyridazine ring, methoxy group, and aldehyde functionality dictate its polarity, ionization potential, and fragmentation behavior. | |

| Calculated LogP | 0.9027 | Suggests moderate polarity, making it suitable for reversed-phase liquid chromatography.[1] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | Indicates good potential for membrane permeability and influences chromatographic retention on polar stationary phases.[1] |

The presence of nitrogen atoms in the pyridazine ring makes the molecule basic and thus a good candidate for positive mode electrospray ionization (ESI), where it can be readily protonated. The aldehyde group, while polar, can sometimes pose challenges in terms of stability and reactivity, necessitating careful sample handling and method design.

Liquid Chromatography Method Development: A Step-by-Step Protocol

The goal of the chromatographic method is to achieve a sharp, symmetrical peak for this compound, free from matrix interference. A reversed-phase approach is a logical starting point given the compound's moderate polarity.

Experimental Protocol: Reversed-Phase LC Method

-

Column Selection: A C18 column is a versatile choice for retaining moderately polar compounds. A common geometry for analytical work is 2.1 mm x 50 mm with a particle size of 2.6 µm, which offers a good balance between resolution and analysis time.[3]

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 0.1% formic acid in water. The acidic modifier aids in the protonation of the analyte in the ESI source, enhancing signal intensity, and can improve peak shape for basic compounds.[3][4][5]

-

Mobile Phase B (Organic): 0.1% formic acid in acetonitrile. Acetonitrile is often preferred over methanol in LCMS due to its lower viscosity and better UV transparency.[4][6][7]

-

-

Gradient Elution: A gradient elution is recommended to ensure the timely elution of the analyte while also cleaning the column of any less polar contaminants.

-

Initial Conditions: 5% Mobile Phase B.

-

Gradient: Linearly increase to 95% Mobile Phase B over 5 minutes.

-

Hold: Hold at 95% Mobile Phase B for 1 minute.

-

Re-equilibration: Return to 5% Mobile Phase B over 0.5 minutes and hold for 1.5 minutes before the next injection.

-

-

Flow Rate: A flow rate of 0.4 mL/min is suitable for a 2.1 mm ID column.[3]

-

Column Temperature: Maintain the column at 40 °C to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity.

-

Injection Volume: 5 µL. This can be adjusted based on sample concentration and instrument sensitivity.

-

Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.

Caption: Liquid Chromatography Workflow for this compound.

Mass Spectrometry: Ionization and Fragmentation Analysis

Electrospray ionization (ESI) in positive ion mode is the preferred method for this analyte due to the presence of basic nitrogen atoms that are readily protonated.

Optimizing ESI-MS Parameters

Fine-tuning the mass spectrometer's source parameters is critical for achieving optimal sensitivity and a stable signal.[8][9]

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyridazine nitrogens are basic and easily protonated. |

| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the formation of the electrospray plume.[10] |

| Nebulizer Pressure | 30 - 50 psi | Aids in the formation of fine droplets for efficient desolvation.[10] |

| Drying Gas Flow | 8 - 12 L/min | Facilitates solvent evaporation from the droplets.[10] |

| Drying Gas Temperature | 250 - 350 °C | Provides the thermal energy for desolvation.[10] |

| Cone Voltage | 10 - 60 V | A higher cone voltage can induce in-source fragmentation, which can be useful for structural confirmation, while a lower voltage will preserve the precursor ion.[8] |

Full Scan Mass Spectrum and Isotopic Pattern

In a full scan experiment, the protonated molecule, [M+H]⁺, is expected at an m/z of approximately 138.1. High-resolution mass spectrometry would provide the exact mass, allowing for elemental composition confirmation.

Collision-Induced Dissociation (CID) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) is a powerful tool for structural elucidation.[11] By selecting the precursor ion ([M+H]⁺) and subjecting it to collisions with an inert gas, characteristic fragment ions are produced.

Predicted Fragmentation of [M+H]⁺ for this compound:

The fragmentation of pyridazine derivatives often involves the loss of small, stable molecules. For the protonated this compound, several fragmentation pathways can be postulated:

-

Loss of Carbon Monoxide (CO): The aldehyde group can readily lose CO, a common fragmentation pathway for aldehydes, resulting in a fragment ion.

-

Loss of a Methyl Radical (•CH₃): The methoxy group can undergo cleavage to lose a methyl radical.

-

Loss of Formaldehyde (CH₂O): A rearrangement followed by the loss of formaldehyde from the methoxy group is also a possibility.

-

Ring Cleavage: The pyridazine ring itself can undergo fragmentation, often involving the loss of N₂ or HCN.

Caption: Predicted Fragmentation Pathways for Protonated this compound.

Data Analysis and Interpretation

The combination of retention time from the LC separation and the mass spectral data (precursor ion and fragment ions) provides a high degree of confidence in the identification of this compound. For quantitative analysis, a multiple reaction monitoring (MRM) method would be developed by selecting a specific precursor-to-product ion transition, offering excellent sensitivity and selectivity.

Conclusion

This guide has outlined a comprehensive approach to the LCMS analysis of this compound. By systematically developing the liquid chromatography method and optimizing mass spectrometry parameters, researchers can achieve reliable and reproducible data for the identification and characterization of this important heterocyclic aldehyde. The principles and protocols described herein serve as a robust starting point for method development and can be adapted to specific instrumentation and analytical requirements.

References

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chiraltech.com [chiraltech.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. veeprho.com [veeprho.com]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. biomedres.us [biomedres.us]

An In-depth Technical Guide to the Solubility of 6-Methoxypyridazine-3-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-methoxypyridazine-3-carbaldehyde, a key building block in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer a deeper understanding of the physicochemical principles governing solubility. We will explore the molecular structure of this compound, predict its solubility in various organic solvents based on the "like dissolves like" principle, and provide a detailed, step-by-step experimental protocol for quantitative solubility determination. This guide is designed to be a self-validating system, enabling researchers to generate reliable and reproducible solubility data, crucial for process development, formulation, and quality control.

Introduction to this compound

This compound is a heterocyclic aromatic aldehyde with the molecular formula C₇H₇NO₂ and a molar mass of 137.14 g/mol .[1][2] Its structure, featuring a pyridazine ring substituted with a methoxy and a formyl group, makes it a valuable intermediate in the synthesis of various biologically active compounds.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification processes like crystallization, and for the development of formulations.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molar Mass | 137.14 g/mol | [1][2] |

| Melting Point | 51-54 °C | [1] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Water Solubility | Insoluble | [1] |

| DMSO Solubility | 100 mg/mL (729.18 mM) | [3] |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] It states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

Molecular Structure Analysis of this compound:

-

Polar Functional Groups: The molecule contains several polar functional groups:

-

An aldehyde group (-CHO) which is polar and can act as a hydrogen bond acceptor.

-

A methoxy group (-OCH₃) which is also polar.

-

Two nitrogen atoms within the pyridazine ring, which are electronegative and can act as hydrogen bond acceptors.

-

-

Aromatic Ring: The pyridazine ring is an aromatic system, which can participate in π-π stacking interactions.

-

Overall Polarity: The presence of multiple polar groups suggests that this compound is a moderately polar molecule.

Predicted Solubility in Organic Solvents:

Based on its structure, we can predict its solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atoms and the carbonyl oxygen of the aldehyde. Therefore, good solubility is expected.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): These solvents are polar and can interact through dipole-dipole interactions. Given its high solubility in DMSO, good solubility is also anticipated in other polar aprotic solvents.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of this compound, low solubility is expected in nonpolar solvents. The aromatic nature of toluene might lead to slightly better solubility compared to aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): Moderate to good solubility is expected in these solvents.

Experimental Determination of Solubility

To obtain accurate and reliable data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

A range of organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

For viscous solvents or fine suspensions, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Concentration Analysis (using HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the peak area (from HPLC analysis) versus the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution (i.e., the solubility) by taking into account the dilution factor.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.

Table for Reporting Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[1] It is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] For skin contact, wash off with soap and plenty of water.

Conclusion

This technical guide provides a comprehensive approach to understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate accurate and reliable solubility data. This information is critical for the efficient use of this important synthetic intermediate in drug discovery and development, enabling informed decisions on solvent selection for reactions, purification, and formulation.

References

An In-depth Technical Guide to the Stability and Storage of 6-Methoxypyridazine-3-carbaldehyde

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount to the success of complex synthetic campaigns and the reliability of biological assays. 6-Methoxypyridazine-3-carbaldehyde, a key building block in the synthesis of a variety of biologically active molecules, is no exception. This guide provides a comprehensive overview of the stability and optimal storage conditions for this reagent, grounded in chemical principles and practical laboratory experience. Our aim is to equip you with the knowledge to ensure the long-term viability and reactivity of this valuable compound.

Chemical Profile and Intrinsic Stability

This compound possesses a unique electronic structure that dictates its reactivity and stability. The pyridazine core is a π-deficient heteroaromatic system, which imparts a degree of inherent stability. However, the presence of two key functional groups—the aldehyde and the methoxy group—introduces specific vulnerabilities that must be addressed through proper handling and storage.

The aldehyde group is highly susceptible to oxidation, which can convert it to the corresponding carboxylic acid. This process can be initiated by atmospheric oxygen and is often catalyzed by light and trace metal impurities. Furthermore, aldehydes can undergo self-condensation reactions, particularly in the presence of acidic or basic contaminants.

The methoxy group, while generally stable, can be susceptible to hydrolysis under strongly acidic conditions, leading to the formation of the corresponding pyridazinone derivative. The electron-withdrawing nature of the pyridazine ring can influence the reactivity of both the aldehyde and methoxy substituents.

Recommended Storage Conditions for Neat Compound

To mitigate the inherent reactivity of this compound, specific storage conditions are crucial. The following recommendations are based on a synthesis of supplier data and an understanding of the compound's chemical properties.

| Parameter | Recommendation | Rationale |

| Temperature | 4°C | Refrigeration slows down the rate of potential degradation reactions, including oxidation and polymerization. |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Displacing air with an inert gas minimizes the risk of oxidation of the aldehyde functional group. |

| Light | Amber vial or dark location | Protection from light is essential to prevent photochemical degradation pathways. |

| Container | Tightly sealed glass vial | A secure seal prevents the ingress of moisture and atmospheric oxygen. |

For long-term storage, it is advisable to aliquot the neat compound into smaller, single-use vials. This practice minimizes the exposure of the bulk material to the atmosphere during repeated openings.

Preparing and Storing Stock Solutions: A Protocol for Ensuring Integrity

In many research applications, this compound is used as a solution. The stability of the compound in solution is highly dependent on the solvent, concentration, and storage conditions.

Solvent Selection

The choice of solvent is critical. Anhydrous, aprotic solvents are generally preferred to avoid reactions with the aldehyde group. Suitable solvents include:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

It is imperative to use solvents of the highest purity and lowest water content available.

Step-by-Step Protocol for Stock Solution Preparation

This protocol outlines a self-validating system for preparing and storing stock solutions of this compound.

Materials:

-

This compound

-

Anhydrous solvent of choice (e.g., DMSO)

-

Sterile, amber glass vials with PTFE-lined caps

-

Inert gas source (Nitrogen or Argon) with a manifold

-

Dry syringes and needles

Procedure:

-

Drying Glassware: Ensure all glassware, including vials and syringes, is thoroughly dried in an oven at >100°C for at least 4 hours and allowed to cool to room temperature in a desiccator.

-

Inert Atmosphere: Purge the vials with a gentle stream of inert gas for several minutes to displace any air and moisture.

-

Weighing: Accurately weigh the desired amount of this compound directly into the purged vial.

-

Solvent Addition: Using a dry syringe, add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration.

-

Dissolution: Gently swirl the vial to ensure complete dissolution. If necessary, brief sonication can be used.

-

Aliquoting: If preparing a larger stock, immediately aliquot the solution into smaller, single-use vials that have been purged with inert gas.

-

Sealing and Storage: Tightly seal the vials and store them at the recommended temperature.

Recommended Storage of Stock Solutions

For optimal long-term stability, stock solutions should be stored at low temperatures.

| Storage Temperature | Recommended Duration |

| -20°C | Up to 1 month |

| -80°C | Up to 6 months |

It is crucial to minimize freeze-thaw cycles, as these can introduce moisture and accelerate degradation. Aliquoting into single-use volumes is the most effective strategy to prevent this.

Visualizing Degradation Pathways and Handling Workflows

To further elucidate the principles discussed, the following diagrams illustrate the potential degradation pathways and a recommended workflow for handling this sensitive reagent.

Caption: Potential degradation pathways for this compound.

Caption: A workflow for the proper handling and storage of this compound.